REACTION_CXSMILES
|
Cl([O-])=O.[Na+].[OH2:5].O.P([O-])(O)(O)=O.[Na+].[Cl:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH2:22][CH:23]([CH3:25])[CH3:24])[CH:17]=[O:18]>O.C(O)(C)(C)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH2:22][CH:23]([CH3:25])[CH3:24])[C:17]([OH:5])=[O:18] |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
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1.06 g
|
Type
|
reactant
|
Smiles
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Cl(=O)[O-].[Na+]
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Name
|
sodium dihydrogenphosphate dihydrate
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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O.O.P(=O)(O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=O)C=CC1CC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After completion of addition
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Type
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EXTRACTION
|
Details
|
It is then extracted in ethyl acetate (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic layer is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |